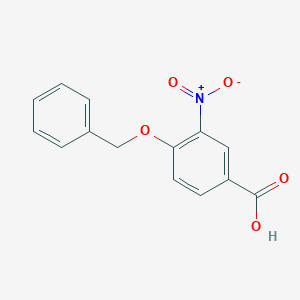

4-苄氧基-3-硝基苯甲酸

描述

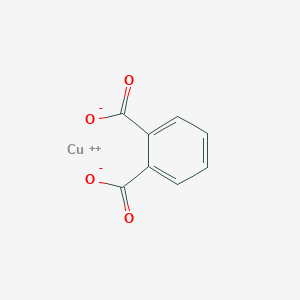

4-Benzyloxy-3-nitrobenzoic acid is a compound that is structurally related to various benzoic acid derivatives, which have been extensively studied due to their diverse chemical properties and potential applications. The compound itself is not directly mentioned in the provided papers, but its structural analogs and derivatives have been synthesized and analyzed, providing insights into its potential characteristics and behaviors.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the formation of intermediates and the use of various reagents. For instance, the synthesis of triazolone derivatives with nitrobenzoxy groups involves the reaction of amino-triazolones with di-(4-nitrobenzoxy)-benzaldehyde, which is prepared from 3,4-dihydroxybenzaldehyde and 4-nitrobenzoyl chloride . Similarly, the synthesis of benzimidazole derivatives includes the reaction of phenylenediamine and the use of glycolic acid for cyclization . These methods suggest possible synthetic routes for 4-benzyloxy-3-nitrobenzoic acid, which may involve the esterification of 3-nitrobenzoic acid with benzyl alcohol under suitable conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques, including IR, NMR, and mass spectrometry . X-ray crystallography has also been employed to elucidate the structures of crystalline derivatives, revealing the orientation of nitro groups and their interactions with other functional groups . These studies indicate that the nitro group can significantly influence the molecular conformation and intermolecular interactions, which would also be relevant for the structure of 4-benzyloxy-3-nitrobenzoic acid.

Chemical Reactions Analysis

The reactivity of related compounds includes nucleophilic substitution reactions, as seen in the case of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole reacting with pyridine . The presence of the nitro group can also affect the mesomorphic properties of benzoates, as it influences the transition temperatures between different liquid crystalline phases . These findings suggest that 4-benzyloxy-3-nitrobenzoic acid may also undergo similar substitution reactions and could exhibit interesting mesomorphic behavior due to the presence of the nitro group.

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as their thermal behavior and mesomorphic properties, have been studied. For example, the thermal properties of nitrobenzoyloxy benzoates have been examined, showing different liquid crystalline phases depending on the substituents . The acidity and antioxidant activities of nitrobenzoxy derivatives have also been analyzed, with some compounds showing significant antioxidant potential . These studies provide a basis for predicting the physical and chemical properties of 4-benzyloxy-3-nitrobenzoic acid, which may include thermal stability, acidity, and potential biological activity.

科学研究应用

化学结构和性质

对类似于4-苄氧基-3-硝基苯甲酸的化合物的分子结构和性质的研究提供了有见地的数据。对类似于4-硝基苯甲酸的化合物的研究揭示了硝基团相对于羧基的位置对影响分子振动结构的重要性。先进的光谱方法(FT-IR、FT-Raman、NMR)已被用于分析这些化合物光谱中显著的振动带和化学位移(Samsonowicz et al., 2007)。

晶体工程和分子相互作用

晶体工程领域已经看到使用4-硝基苯甲酸衍生物合成分子盐。这些研究为我们提供了关于这些化合物的多功能性和超分子相互作用的见解,特别突出了卤键在这些分子盐的晶体结构中的重要性(Oruganti et al., 2017)。

合成方法学

在合成化学中,已经利用4-硝基苯甲酸的衍生物在各种方法学中得到了应用。例如,使用微波辅助方法和离子液体支持合成苯并咪唑衍生物,表明这些化合物在不同合成途径中的适应性(Chanda et al., 2012)。

属性

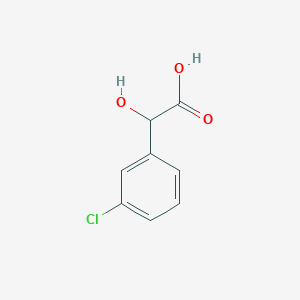

IUPAC Name |

3-nitro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(17)11-6-7-13(12(8-11)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGYWCMZSUFFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583102 | |

| Record name | 4-(Benzyloxy)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-3-nitrobenzoic acid | |

CAS RN |

17903-89-8 | |

| Record name | 4-(Benzyloxy)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B98977.png)

![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)